molecular formula C18H37NO B1242105 (2S)-2-aminooctadecan-3-one

(2S)-2-aminooctadecan-3-one

Cat. No.: B1242105
M. Wt: 283.5 g/mol
InChI Key: HNOAUFBMSISHIO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Long-Chain Aminoketones in Chemical Biology Research

Long-chain aminoketones are bifunctional organic compounds that have garnered considerable attention in medicinal and synthetic chemistry. researchgate.net The β-aminoketone motif, in particular, serves as a fundamental structural core for a wide range of synthetic molecules, natural products, and pharmaceuticals. nih.gov Their importance is highlighted by their presence in drugs with diverse therapeutic applications, demonstrating the versatility of this chemical scaffold. nih.gov For instance, the β-aminoketone structure is central to tolperisone, a muscle relaxant, and sitagliptin, an anti-diabetic medication. nih.gov

These compounds are valuable not only for their direct biological effects but also as versatile synthetic intermediates. researchgate.netmonash.edu The presence of both an amino group and a ketone group allows for further chemical modifications, making them ideal building blocks for constructing more complex molecules, including various nitrogen-containing heterocycles, β-amino alcohols, and diamines. researchgate.netresearchgate.net The long aliphatic chain imparts lipid-like characteristics, suggesting potential roles in membrane interactions and lipid metabolism, areas of significant focus in chemical biology.

Table 1: Examples of Drug Molecules Containing the β-Aminoketone Moiety

Drug Name Therapeutic Application
Sitagliptin Treatment of Type 2 Diabetes Mellitus nih.gov
Tolperisone Vasodilation / Muscle Relaxant nih.gov
Oxyfedrine Coronary Therapeutic nih.gov
Bupropion Antidepressant scispace.com
Amfepramone Appetite Suppressant scispace.com

Structural Characteristics of (2S)-2-aminooctadecan-3-one within the Landscape of Bioactive Lipids

This compound is a chiral molecule defined by a long, 18-carbon (octadecan) aliphatic chain, making it a lipid. Its defining functional groups are an amino group (-NH2) at the second carbon position and a ketone group (C=O) at the third. The designation "(2S)" specifies the stereochemistry at the chiral center on the second carbon, indicating a specific three-dimensional arrangement of the atoms.

This structure places it within the broad category of bioactive lipids, which are essential molecules that act as structural components of cell membranes and participate in a vast array of cellular functions. nih.gov Bioactive lipids are broadly classified based on their structure, including fatty acids, glycerolipids, sphingolipids, and sterol lipids. researchgate.net this compound shares structural similarities with sphingolipids, which are crucial components of the plasma membrane and are involved in critical signaling pathways that regulate cell growth, differentiation, and apoptosis. researchgate.netcusabio.com Sphingolipids are built on a sphingoid base backbone, a long-chain aliphatic amino alcohol. cusabio.com this compound can be considered an analog of a sphingoid base precursor, featuring a ketone instead of a hydroxyl group.

The molecule's long hydrocarbon tail is hydrophobic, while the amino and ketone groups provide a polar, hydrophilic head. This amphipathic nature is a hallmark of many lipids, enabling them to interact with both aqueous and lipid environments, such as cellular membranes. nih.gov The specific length of the fatty acid chain is a key determinant of the absorption and metabolism of bioactive lipids. acs.org

Table 2: Classification of Major Bioactive Lipids

Lipid Category Primary Function Representative Example
Fatty Acyls Energy source, signaling Oleic Acid
Glycerolipids Energy storage, signaling Monoacylglycerol researchgate.net
Glycerophospholipids Membrane structure, signaling Lysophosphatidic acid researchgate.net
Sphingolipids Membrane structure, cell signaling Ceramide researchgate.netnih.govresearchgate.net
Sterol Lipids Membrane fluidity, hormone precursor Cholesterol researchgate.net

Overview of Current Research Trajectories for Stereoisomeric Aminoketones

The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical factor in drug design and molecular biology. patsnap.com Different stereoisomers, such as enantiomers, can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities because biological targets like proteins and enzymes are themselves chiral. patsnap.comnih.govbiomedgrid.com One enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful. patsnap.com Consequently, a major trajectory in modern pharmaceutical and chemical research is the development of methods for stereoselective synthesis—chemical reactions that preferentially produce a single, desired stereoisomer. nih.govbenthamdirect.com

Research into aminoketones reflects this trend, with a significant focus on developing catalytic and asymmetric methods to synthesize stereopure β-aminoketones. monash.eduresearchgate.netrsc.org These methods are crucial because they provide access to specific enantiomers or diastereomers, allowing researchers to precisely probe structure-activity relationships and develop more effective and selective therapeutic agents. monash.edubenthamdirect.com The ability to synthesize specific stereoisomers like this compound is essential for understanding how the defined three-dimensional structure interacts with biological systems and dictates its function. slideshare.net

Rationale for Dedicated Research on this compound

The rationale for dedicated research into this compound is built upon the convergence of several key scientific principles. Firstly, the aminoketone functional group is a proven pharmacophore, present in numerous bioactive molecules and approved drugs. researchgate.netnih.gov Secondly, its long aliphatic chain firmly places it within the class of bioactive lipids, molecules known to be central players in cellular signaling and membrane biology. nih.govnih.gov Its structural analogy to sphingolipid precursors suggests it may interact with or modulate the complex sphingolipid signaling pathway, which is integral to processes like cell proliferation and apoptosis. cusabio.comwordpress.com

Finally, the molecule's defined stereochemistry is of paramount importance. As biological systems are highly stereoselective, the specific (2S) configuration is expected to have a distinct interaction profile with enzymes and receptors compared to its other stereoisomers. nih.govbiomedgrid.com Therefore, investigating this compound as a single, pure stereoisomer is a scientifically rigorous approach to potentially uncover novel biological activities. This research could lead to new molecular tools for studying lipid signaling pathways or provide a scaffold for the development of new therapeutic agents that target lipid-dependent cellular processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2S)-2-aminooctadecan-3-one

InChI

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17H,3-16,19H2,1-2H3/t17-/m0/s1

InChI Key

HNOAUFBMSISHIO-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](C)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2s 2 Aminooctadecan 3 One

Stereoselective Synthesis of (2S)-2-aminooctadecan-3-one from Chiral Precursors

The inherent chirality of natural molecules provides a valuable starting point for the synthesis of complex targets like this compound. By leveraging the stereochemistry of readily available chiral precursors, chemists can devise efficient and highly selective synthetic routes.

Asymmetric Synthesis from Amino Acid Derivatives (e.g., L-Serine)

L-serine, a naturally occurring amino acid, is a common and logical chiral precursor for the synthesis of sphingoid bases and their intermediates. mdpi.com The de novo biosynthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT), to produce 3-ketodihydrosphingosine ((2S)-2-amino-1-hydroxyoctadecan-3-one). nih.govasm.org This biological pathway has inspired numerous chemical syntheses.

A prevalent strategy involves the conversion of L-serine into a suitable electrophile, which can then be coupled with a long-chain nucleophile. One of the most widely used intermediates derived from L-serine is Garner's aldehyde ((S)-N-Boc-2,2-dimethyl-1,3-oxazolidine-4-carbaldehyde). nih.govbeilstein-journals.org This aldehyde, which contains the protected amino alcohol moiety of L-serine, is a versatile building block for the synthesis of various amino alcohol derivatives. nih.govbeilstein-journals.org The synthesis of this compound can be envisioned through the reaction of Garner's aldehyde with a C15-alkyl nucleophile. For instance, the addition of a pentadecyl Grignard or organolithium reagent to Garner's aldehyde, followed by oxidation of the resulting secondary alcohol and deprotection, would yield the target α-aminoketone.

Another approach starting from L-serine involves the formation of a Weinreb amide. For example, N-Boc-protected L-serine can be converted to its corresponding Weinreb amide. mdpi.com This intermediate can then react with a suitable organometallic reagent, such as pentadecylmagnesium bromide, to afford the desired α-aminoketone directly. This method offers good control over the reaction and often minimizes over-addition, a common side reaction with more reactive carbonyl derivatives.

Starting MaterialKey IntermediateKey ReactionProduct
L-SerineGarner's AldehydeNucleophilic addition of a C15-alkyl reagent(2S)-2-aminooctadecan-3-ol (precursor to the ketone)
L-SerineN-Boc-L-serine Weinreb amideReaction with a C15-organometallic reagentN-Boc-(2S)-2-aminooctadecan-3-one

Chiral Auxiliary-Mediated Strategies for Enantiocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This strategy is widely used in asymmetric synthesis to achieve high levels of enantioselectivity. nih.gov

In the context of synthesizing this compound, a chiral auxiliary could be attached to a simpler, achiral precursor. For example, a glycine (B1666218) enolate equivalent bearing a chiral auxiliary could be alkylated with a C16-alkyl halide. The chiral auxiliary would control the facial selectivity of the alkylation, leading to the preferential formation of the (S)-enantiomer after removal of the auxiliary. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylation and aldol (B89426) reactions. researchgate.net Similarly, pseudoephedrine can serve as a chiral auxiliary, where its amide derivative can be deprotonated and alkylated with high diastereoselectivity. wikipedia.org

Another strategy involves the use of a chiral auxiliary to control the addition of a nucleophile to a ketone. For instance, an N-amino cyclic carbamate (B1207046) (ACC) auxiliary can mediate the anti-selective aldol addition of a ketone-derived donor to an aldehyde. duke.edu While not directly applied to the synthesis of this compound in the provided literature, this principle could be adapted.

Enantioselective Catalysis in α-Aminoketone Formation

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nobelprize.orgsigmaaldrich.com Several catalytic methods have been developed for the synthesis of chiral α-amino ketones. acs.orgnih.gov

One approach is the catalytic asymmetric transfer hydrogenation of α-keto ketimines. acs.org In this method, a prochiral α-keto ketimine is reduced in the presence of a chiral Brønsted acid catalyst and a hydrogen source, such as a Hantzsch ester, to yield the corresponding α-amino ketone with high enantioselectivity. acs.org This method has shown broad substrate scope and can deliver α-amino ketones in high yields. acs.org

Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines is another powerful technique. nih.gov This reaction involves the use of a chiral palladium complex to catalyze the addition of an arylboronic acid to an α-keto imine, affording chiral α-amino ketones with good yields and enantioselectivities. nih.gov While demonstrated for arylation, modifications of this methodology could potentially be developed for alkylation.

Nickel-catalyzed enantioselective decarboxylative acylation has also emerged as a novel strategy. wiley.com This method couples an acyl chloride with an α-amido-containing redox-active ester in the presence of a nickel catalyst and a chiral ligand to produce α-amido ketones with high enantiomeric excess. wiley.com This approach is notable for its broad substrate scope and scalability. wiley.com

Catalytic MethodCatalyst TypeKey Transformation
Asymmetric Transfer HydrogenationChiral Brønsted AcidReduction of α-keto ketimine
Asymmetric ArylationChiral Palladium ComplexArylation of α-keto imine
Decarboxylative AcylationChiral Nickel ComplexCoupling of acyl chloride and redox-active ester

Convergent and Divergent Synthetic Routes

Synthetic strategies can be broadly categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules.

For the synthesis of this compound and related sphingolipids, both approaches are valuable. A convergent synthesis of this compound could involve the coupling of a C2 fragment containing the amino group with a C16 fragment. For example, a protected amino acid derivative could be coupled with a long-chain fatty acid derivative.

A divergent approach would start from a common precursor, such as this compound, and then modify it to produce a library of sphingolipid analogues. This is particularly useful for structure-activity relationship studies. For instance, the ketone functionality of this compound can be reduced to an alcohol, and the amino group can be acylated with various fatty acids to generate different ceramides (B1148491). The double bond in the sphingosine (B13886) backbone can also be introduced at a later stage. Sphingolipid metabolism itself is a network of divergent and convergent pathways, where simple building blocks are assembled into complex structures, and these complex lipids can be broken down and interconverted. nih.govnih.gov

Chemoenzymatic and Biocatalytic Approaches to this compound

The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. Chemoenzymatic approaches combine the best of both chemical and enzymatic transformations to create efficient and sustainable synthetic routes.

Enzyme-Mediated Kinetic Resolution Techniques

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the enantiomers. nih.gov Enzymes are particularly effective catalysts for kinetic resolutions.

For the synthesis of enantiomerically pure this compound, a kinetic resolution of a racemic mixture of 2-aminooctadecan-3-one could be employed. A lipase, for instance, could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer. Candida antarctica Lipase B (CaLB) is a well-known enzyme used for the resolution of amines. acs.orgacs.org

Alternatively, a dynamic kinetic resolution (DKR) could be employed. In a DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov For α-amino ketones, racemization can be challenging, but methods using pyridoxal-5-phosphate (PLP) as a racemization catalyst in conjunction with a ketoreductase for the DKR have been developed. nih.gov

Transaminases (TAs) are another class of enzymes that can be used for the kinetic resolution of racemic amines. mdpi.com An (S)-selective ω-transaminase could be used to convert the (S)-enantiomer of racemic 2-aminooctadecan-3-one to the corresponding diketone, leaving the (R)-enantiomer unreacted. However, this would produce the opposite enantiomer to the target compound. An (R)-selective transaminase would be required to resolve the racemate to obtain the desired (S)-enantiomer.

Enzyme ClassResolution TypePrinciple
LipaseKinetic ResolutionSelective acylation of one enantiomer
Ketoreductase/RacemaseDynamic Kinetic ResolutionSelective reduction of one enantiomer with in situ racemization
TransaminaseKinetic ResolutionSelective transamination of one enantiomer

Biotransformations Utilizing Microbial or Isolated Enzyme Systems

This compound, also known as 3-ketosphinganine (KSa) or 3-ketodihydrosphingosine, is a central intermediate in the de novo biosynthesis of sphingolipids. rsc.orgresearchgate.netbiologists.com Its primary and most well-characterized biotransformation is the stereospecific reduction of its ketone group to a hydroxyl group, yielding sphinganine (B43673) (dihydrosphingosine). This reaction is a critical step, as sphinganine serves as the direct backbone for the synthesis of dihydroceramides and subsequently more complex sphingolipids. rsc.orgnih.govnih.gov

This reduction is catalyzed by the enzyme 3-ketosphinganine reductase (KDSR), an NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family. scholaris.canih.govnih.govuniprot.org KDSR activity is essential for canonical sphingolipid synthesis in a wide range of organisms, from microbes to mammals.

Microbial systems have been extensively studied and engineered for the production and transformation of sphingoid bases. The non-conventional yeast Pichia ciferrii is a notable producer, known to secrete large amounts of acetylated phytosphingosine. nih.govkaist.ac.krnih.gov Through metabolic engineering, P. ciferrii strains have been developed to accumulate specific intermediates. For instance, by modifying genes in the sphingolipid pathway, such as those for C-4 hydroxylase or sphingolipid desaturase, production can be shifted towards sphinganine or sphingosine, highlighting the metabolic plasticity of this yeast. nih.govresearchgate.net

In bacteria, sphingolipid synthesis pathways are also being uncovered. While once thought to be exclusive to eukaryotes, a subset of bacteria, particularly within the Bacteroidetes phylum, are now known to produce sphingolipids. nih.gov Recently, the gene encoding 3-ketosphinganine reductase (BT_0972) was identified and characterized in the human gut commensal Bacteroides thetaiotaomicron, demonstrating that these bacteria can convert 3-ketosphinganine to sphinganine in a manner analogous to eukaryotes. nih.govnih.govresearchgate.netmicrobiologyresearch.org This discovery points to diverse and conserved strategies for sphingolipid synthesis across different biological kingdoms.

The enzymes responsible for this key reduction have been identified in various organisms, showcasing their conserved role in metabolism.

Derivatization Strategies for Structural Probes and Analogs of this compound

The chemical tractability of this compound and its derivatives makes it a valuable scaffold for creating chemical probes and structural analogs. These tools are indispensable for investigating the complex roles of sphingolipids in cell biology, including their metabolism, trafficking, and signaling functions. Derivatization strategies typically target the primary amino group, the ketone functionality, or the long alkyl chain.

Functionalization at the Amino Moiety (e.g., N-Acylation, Alkylation)

The primary amino group at the C-2 position is a key site for functionalization, most commonly through N-acylation. In biological systems, this reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS), which attach a fatty acyl-CoA to a sphingoid base to form a ceramide. nih.govtandfonline.com While sphinganine is the canonical substrate for CerS, studies have shown that if 3-ketosphinganine accumulates due to slow reduction, it can be directly N-acylated to form 3-ketodihydroceramide. nih.gov

This reactivity is exploited synthetically to create a wide array of ceramide analogs. N-acylation can be achieved using various acylating agents, such as activated carboxylic acids or acyl chlorides, to introduce different fatty acid chains, including those with modifications like fluorescent tags or photoreactive groups. rsc.orgnih.gov For instance, derivatization of the amino group with specific reagents is a common strategy in analytical methods to improve detection sensitivity in techniques like HPLC. unimi.itcreative-proteomics.com

Modifications at the Ketone Functionality and Alkyl Chain

The ketone at C-3 and the long pentadecyl chain offer additional sites for modification to generate structural diversity. The most fundamental transformation of the ketone is its reduction to the corresponding (3R)-hydroxyl group, which yields sphinganine, the backbone of most mammalian sphingolipids. rsc.orgresearchgate.net

Beyond simple reduction, the alkyl chain can be modified to probe how its length and structure influence the biological activity and physical properties of sphingolipids. Synthetic strategies have been developed to create analogs with branched alkyl chains, which in some cases have shown enhanced biological potency compared to their linear counterparts. nih.gov Furthermore, techniques like olefin cross-metathesis allow for the exchange of the alkyl chain with functionalized or labeled chains in a single step, providing a flexible route to various probes. researchgate.net Other modifications found in natural sphingolipids, such as desaturation to introduce double bonds or hydroxylation at various positions along the chain, can also be synthetically replicated to create specific analogs for research. acs.org

Introduction of Reporter Tags and Affinity Handles for Biological Studies

To visualize and track sphingolipids within cells and to identify their interaction partners, reporter tags and affinity handles are incorporated into the this compound scaffold. These probes are crucial for modern sphingolipidomics.

Clickable Probes: A powerful strategy involves the introduction of small, bioorthogonal "clickable" handles, such as terminal alkynes or azides. biologists.com These groups are minimally perturbing to the molecule's structure and function. They can be introduced at the terminus of the alkyl chain or as part of the N-acyl group. Once incorporated into cellular lipids, these probes can be covalently linked to reporter molecules (e.g., fluorophores like Alexa Fluor or affinity tags like biotin) via highly specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). biologists.combenthamdirect.com

Photoaffinity Probes: To identify direct binding partners of sphingolipids, photoaffinity labeling is employed. This method uses probes containing a photoactivatable group, such as a diazirine, in addition to a reporter handle like an alkyne or biotin. benthamdirect.comnii.ac.jp Upon UV irradiation, the diazirine generates a highly reactive carbene that covalently cross-links the probe to nearby interacting proteins. The reporter handle then allows for the subsequent detection, enrichment, and identification of these protein partners. biologists.compnas.org

Fluorescent Probes: Direct attachment of fluorophores, such as nitrobenzoxadiazole (NBD), creates intrinsically fluorescent sphingolipid analogs. researchgate.net These probes allow for real-time visualization of lipid trafficking and localization within living cells using fluorescence microscopy. Trifunctional probes have also been developed, combining a caged group for controlled release, a photocrosslinker, and a clickable handle, offering precise spatiotemporal control over labeling and interaction studies. pnas.orgresearchgate.netacs.org

Molecular and Cellular Biological Roles and Mechanistic Insights of 2s 2 Aminooctadecan 3 One

Potential Involvement in Sphingolipid Metabolism Pathways

Sphingolipid metabolism is a complex network of interconnected pathways responsible for the synthesis, breakdown, and interconversion of various sphingolipid species. (2S)-2-aminooctadecan-3-one occupies a central position within this network, participating in de novo synthesis, lipid remodeling, and salvage pathways.

Hypothesized Precursor Role in De Novo Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids commences in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgnumberanalytics.comresearchgate.net This initial and rate-limiting step results in the formation of this compound. frontiersin.orglibretexts.org Subsequently, this keto-intermediate is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KDSR) in an NADPH-dependent manner. frontiersin.orgnumberanalytics.comnih.gov Sphinganine then serves as the backbone for the synthesis of more complex sphingolipids, such as ceramides (B1148491), through the action of ceramide synthases. frontiersin.orgresearchgate.net

The pivotal role of this compound as a precursor is underscored by its position as the first committed intermediate in this vital biosynthetic pathway. numberanalytics.com The regulation of its formation by SPT is a key control point for maintaining sphingolipid homeostasis within the cell. frontiersin.orgnumberanalytics.com

Intermediary Metabolite in Lipid Remodeling and Salvage Pathways

Beyond its role in de novo synthesis, this compound is implicated as an intermediary metabolite in lipid remodeling and salvage pathways. The salvage pathway allows cells to recycle sphingoid bases from the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids. researchgate.netmdpi.comnih.gov While the primary recycled sphingoid base is sphingosine (B13886), which can be re-acylated to form ceramide, the interconversion between different sphingoid bases suggests a potential, albeit less direct, involvement of the metabolic pool that includes this compound. researchgate.netnih.gov

The dynamic nature of sphingolipid metabolism involves a constant remodeling of lipid species to meet the cell's structural and signaling needs. This remodeling can involve the degradation and re-synthesis of sphingolipids, processes where the precursors and intermediates of the de novo pathway, including this compound, are fundamentally integrated.

Metabolic Interconversion with Related Sphingoid Bases

The metabolism of sphingolipids is characterized by the interconversion of various sphingoid bases. nih.gov this compound is directly converted to sphinganine. numberanalytics.comnih.gov Sphinganine, in turn, can be desaturated to form sphingosine or hydroxylated to form phytosphingosine, another common sphingoid base. nih.gov These reactions highlight the metabolic plasticity of the sphingolipid pathway, allowing for the synthesis of a diverse array of sphingoid backbones from a common precursor. nih.govresearchgate.netnih.gov

The interconversion pathways ensure a balanced supply of different sphingoid bases required for the synthesis of specific classes of complex sphingolipids, each with distinct biological functions. nih.gov For instance, variations in the sphingoid base structure can influence the properties of the resulting ceramides and more complex sphingolipids, thereby affecting membrane characteristics and signaling events. nih.gov

Interactions with Specific Molecular Targets and Pathways

The biological activity of this compound is not limited to its role as a metabolic intermediate. Emerging research suggests that it may directly interact with specific cellular proteins and modulate signaling cascades, although this area remains less explored compared to its metabolic functions.

Binding Affinity and Specificity towards Cellular Proteins (e.g., Enzymes, Receptors)

While specific high-affinity protein receptors for this compound have not been extensively characterized, its structural similarity to other bioactive sphingolipids, such as sphingosine and sphingosine-1-phosphate, suggests the potential for such interactions. wordpress.comlibretexts.org The study of protein-ligand interactions often reveals that even small molecules can exhibit specific binding to proteins, including enzymes and receptors, thereby modulating their activity. nih.govnih.goviba-lifesciences.combiorxiv.org

Given that other sphingoid bases are known to interact with specific G protein-coupled receptors and other protein targets, it is plausible that this compound could also have specific protein binding partners that mediate its biological effects. Further research is needed to identify and characterize these potential interactions and to determine their physiological relevance.

Modulation of Intracellular Signaling Cascades (e.g., Kinase/Phosphatase Activities)

The modulation of intracellular signaling cascades is a well-established function of many sphingolipid species. wordpress.comlibretexts.orgresearchgate.net For instance, ceramide and sphingosine-1-phosphate are key players in regulating cellular processes like proliferation, apoptosis, and stress responses through their influence on various signaling pathways, including those involving protein kinases and phosphatases. researchgate.netnih.govscitechnol.com

Considering the central role of this compound in sphingolipid metabolism, fluctuations in its levels could indirectly impact these signaling pathways by altering the concentrations of downstream bioactive sphingolipids. Furthermore, the possibility of direct interactions with signaling proteins, as discussed in the previous section, opens up another avenue through which this compound could modulate cellular signaling. For example, the activation of certain protein kinase C (PKC) isoforms and the mitogen-activated protein kinase (MAPK) pathways are known to be influenced by lipids and can be central to cellular differentiation and response. nih.govresearchgate.net While direct evidence for this compound is limited, the broader context of lipid-mediated signaling suggests this as a promising area for future investigation. nih.gov

Influence on Membrane Dynamics and Lipid Raft Organization

The direct influence of this compound on membrane dynamics and the organization of lipid rafts is not extensively documented, largely due to its transient nature in the cell. frontiersin.org Lipid rafts are specialized, dynamic microdomains within the cell membrane enriched in sphingolipids and cholesterol, which function as platforms for signal transduction. nih.govmdpi.comunitn.it The core components of these rafts are complex sphingolipids, such as sphingomyelin and glycosphingolipids, which are synthesized downstream of this compound. nih.govnih.gov

Role in Fundamental Cellular Processes (Molecular Mechanisms)

The role of this compound in cell proliferation and differentiation is primarily understood through the lens of its downstream metabolites and the enzymes that control its levels. Bioactive sphingolipids, including ceramide and sphingosine-1-phosphate (S1P), are well-established regulators of cell fate, controlling processes like proliferation, differentiation, and apoptosis. mdpi.comnih.govmdpi.com

Studies focusing on the enzyme 3-ketosphinganine reductase (KDSR), which metabolizes this compound, provide significant insights. In acute myeloid leukemia (AML), KDSR is overexpressed, and its knockdown impairs the proliferation, viability, and self-renewal of AML cell lines. scholaris.ca This suggests that a properly functioning sphingolipid synthesis pathway, which depends on the efficient conversion of this compound, is essential for leukemic cell proliferation. scholaris.ca Loss of KDSR function leads to cell cycle arrest, highlighting the importance of preventing the accumulation of its substrate, this compound, or the depletion of its product, sphinganine, for normal cell cycle progression. nih.gov

Conversely, the accumulation of downstream sphingolipids can also influence these processes. For example, specific ceramides can inhibit cell proliferation by affecting signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. mdpi.com In keratinocytes, short-chain ceramides can reduce proliferation and induce differentiation. spandidos-publications.com Given that this compound is the entry point for the synthesis of all these diverse molecules, its metabolism is a critical control point for the balance between cell growth and differentiation.

The accumulation of this compound or its metabolic products has been shown to modulate programmed cell death pathways, including apoptosis and autophagy.

Apoptosis: Loss of KDSR, the enzyme that reduces this compound, has been shown to induce apoptosis in leukemia cells. nih.gov This suggests that the accumulation of this compound itself, or the resulting dysregulation of the sphingolipid metabolic network, is pro-apoptotic. The broader sphingolipid pathway is deeply intertwined with apoptosis. The central molecule, ceramide, is a well-known mediator of cell death, while S1P is generally anti-apoptotic. mdpi.commdpi.com The balance between these metabolites, often referred to as the "sphingolipid rheostat," can determine a cell's fate. For instance, ceramide can promote apoptosis by activating caspases, the key executioner enzymes of this process. mdpi.commdpi.com

Autophagy: Autophagy is a cellular degradation and recycling process that can be both a survival mechanism and a pathway to cell death. encyclopedia.pubnih.govwjgnet.com Exogenous application of this compound has been found to induce autophagy in several cancer cell lines, including human gastric carcinoma (HGC27) and glioblastoma (T98G, U87MG) cells. rsc.orgmdpi.com Interestingly, detailed metabolic studies suggest that this effect may not be caused by this compound directly, but rather by its downstream metabolites. rsc.orgnih.gov Treatment with this compound leads to a significant increase in the levels of sphinganine, sphinganine-1-phosphate, and dihydroceramides. rsc.org The timing of this increase correlates with the induction of autophagy, suggesting these downstream dihydrosphingolipids are the true mediators of the autophagic response. rsc.orgnih.gov The molecular crosstalk between autophagy and apoptosis is complex, involving key regulatory proteins like the Bcl-2 family, which can interact with the autophagic machinery. nih.govnih.gov

Table 1: Effects of this compound and its Metabolic Context on Cellular Processes

Cellular Process Observation Implicated Molecule(s) Cell Lines Reference(s)
Cytotoxicity/Apoptosis Exogenous addition is cytotoxic. This compound HGC27, U87MG, T98G, MV4-11, MOLM13 mdpi.com
Apoptosis Loss of KDSR induces apoptosis. Accumulated this compound Leukemia cells nih.gov
Autophagy Exogenous addition induces autophagy. sphinganine, Sa-1-P, dihydroceramides HGC27, T98G, U87MG rsc.orgnih.gov
Cell Proliferation KDSR knockdown impairs proliferation. Disrupted sphingolipid homeostasis AML cell lines scholaris.ca
Cell Cycle Loss of KDSR leads to cell cycle arrest. Accumulated this compound Leukemia cells nih.gov

The endoplasmic reticulum (ER) is the primary site of de novo sphingolipid synthesis. frontiersin.orgnih.gov Perturbations in ER homeostasis lead to "ER stress" and the activation of a protective signaling network called the unfolded protein response (UPR). nih.govnih.gov

Recent research has placed the metabolism of this compound at the heart of ER homeostasis. Studies using CRISPR/Cas9 screening identified KDSR as essential for maintaining ER structure and function in leukemia cells. nih.gov Loss of KDSR function leads to the accumulation of its substrate, this compound, which in turn causes aberrant ER structure and dysregulation of the UPR. nih.govnih.gov Specifically, the accumulation of this compound resulted in the dysregulation of key UPR checkpoint proteins, including PERK and ATF6. nih.gov This suggests that proper metabolic flux through the initial steps of sphingolipid synthesis is critical for maintaining ER proteostasis. The accumulation of the upstream intermediate this compound renders cells more sensitive to other ER stress-inducing agents. nih.gov

Sphingolipids are increasingly recognized as important modulators of immune responses. nih.govbham.ac.uk They are involved in major cellular events including inflammation, signal transduction, and differentiation of immune cells. nih.gov While direct immunomodulatory actions of this compound have not been specifically characterized, its position as the precursor to all de novo sphingolipids makes it fundamentally important to cellular immunity.

The synthesis of various complex sphingolipids, which begins with this compound, is crucial for the function of T lymphocytes and other immune cells. nih.govbham.ac.uk For example, sphingolipids are key components of the plasma membrane and lipid rafts where immune signaling complexes assemble. mdpi.com Furthermore, downstream metabolites like S1P are potent signaling molecules that regulate lymphocyte trafficking, activation, and survival. mdpi.comnih.gov Dysregulation of sphingolipid metabolism is associated with chronic inflammatory and autoimmune diseases. nih.govbham.ac.uk Given that the synthesis of these immunologically active lipids is initiated by serine palmitoyltransferase to produce this compound, the activity of this initial part of the pathway is a critical determinant of the cellular immune response.

Advanced Analytical and Spectroscopic Characterization of 2s 2 Aminooctadecan 3 One

High-Resolution Mass Spectrometry for Identification and Quantitative Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive identification and quantification of (2S)-2-aminooctadecan-3-one. Its high mass accuracy and resolution enable the determination of the elemental composition and differentiation from other molecules with similar nominal masses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of this compound in complex biological matrices such as blood, plasma, serum, and urine. bioanalysis-zone.comthermofisher.comjapsonline.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. bioanalysis-zone.com

The process typically involves an initial sample preparation step, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. stanford.edu For enhanced specificity, immunoaffinity capture techniques can be employed to selectively enrich the target analyte from the matrix. lcms.cz The extracted analyte is then separated from other components on a chromatographic column before being introduced into the mass spectrometer. bioanalysis-zone.comlcms.cz

In the mass spectrometer, the molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented to produce characteristic product ions. The detection and quantification are achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. lcms.cz This targeted approach allows for the detection of the compound at very low concentrations. lcms.cz

Table 1: Key Parameters in LC-MS/MS Analysis of this compound

ParameterDescriptionTypical Values/Conditions
Ionization ModeThe method used to generate ions from the analyte.Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)The mass-to-charge ratio of the intact molecule.[M+H]⁺
Product Ions (m/z)Characteristic fragments generated from the precursor ion.Specific to the compound's structure
Chromatographic ColumnThe stationary phase used for separation.Reversed-phase C18 column
Mobile PhaseThe solvent system used to elute the analyte.Gradients of acetonitrile (B52724) and water with additives

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. polyu.edu.hkfrontiersin.org This technique is particularly valuable for separating this compound from its isomers, which have the same mass-to-charge ratio and can be difficult to distinguish using mass spectrometry alone. polyu.edu.hk In IMS, ions are passed through a drift tube filled with a buffer gas under the influence of a weak electric field. frontiersin.org The time it takes for an ion to traverse the tube (its drift time) is related to its collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. polyu.edu.hk

This technique can differentiate between structural isomers and even stereoisomers. polyu.edu.hk For instance, different linkage positions or stereochemistries can result in distinct conformations, leading to different CCS values and, consequently, separation in the ion mobility dimension. frontiersin.orgrsc.org The coupling of IMS with MS allows for the measurement of both the drift time and the mass-to-charge ratio, providing a higher degree of confidence in compound identification and the ability to resolve complex isomeric mixtures. polyu.edu.hkrsc.org Advanced IMS techniques, such as high-field asymmetric waveform ion mobility spectrometry (FAIMS) or differential mobility spectrometry (DMS), can further enhance the separation of isomers by exploiting differences in ion mobility in high and low electric fields. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the stereochemistry of the molecule. nih.govipb.pt

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. organicchemistrydata.org However, for a comprehensive structural assignment, two-dimensional (2D) NMR techniques are essential. emerypharma.comyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It is crucial for establishing the connectivity of adjacent protons and tracing out spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly attached to carbon atoms. sdsu.educolumbia.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. emerypharma.com

Together, these 2D NMR experiments provide a detailed connectivity map of the molecule, allowing for the complete assignment of all proton and carbon signals and confirming the fundamental structure of this compound. nih.govhuji.ac.il

Table 2: Representative NMR Data for Sphingoid-like Structures

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
2~3.5 - 4.0~50 - 55H2 to C1, C3, C4
3-~205 - 210-
4~2.4 - 2.6~40 - 45H4 to C2, C3, C5, C6

Determining the enantiomeric purity of this compound is critical, and NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) is a powerful method for this purpose. wikipedia.orgthieme-connect.de Since enantiomers have identical NMR spectra in a non-chiral environment, a CDA is used to convert the enantiomeric mixture into a mixture of diastereomers. wikipedia.orglibretexts.org These diastereomers have distinct physical properties and, importantly, different NMR spectra. wikipedia.org

The amine group of this compound can be reacted with a chiral reagent, such as Mosher's acid or other chiral acids and isocyanates, to form diastereomeric amides or ureas. wikipedia.org The resulting diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration of these signals to determine the enantiomeric ratio and thus the enantiomeric excess (ee) of the sample. rsc.orgnih.gov The choice of CDA is crucial, as it must react quantitatively and produce diastereomers with sufficiently different chemical shifts for accurate integration. nih.govresearchgate.net

Chromatographic Separations for Isomer Resolution and Purification

Chromatographic techniques are fundamental for the isolation, purification, and resolution of isomers of this compound.

High-performance liquid chromatography (HPLC) is a versatile tool for this purpose. For preparative scale work, normal-phase or reversed-phase chromatography can be employed to purify the compound from reaction mixtures or natural extracts. For analytical and preparative resolution of enantiomers, chiral chromatography is the method of choice. mdpi.com This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comaocs.org Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. aocs.org

The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. nih.govlcms.cz For instance, polysaccharide-based CSPs are widely used for a broad range of chiral separations. The mobile phase composition, including the use of modifiers, can be adjusted to fine-tune the retention and resolution of the isomers. aocs.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is an indispensable technique for the separation of enantiomers, which possess identical physical and chemical properties in an achiral environment. researchgate.net The resolution of this compound from its (2R) enantiomer is crucial for stereoselective synthesis and analysis. This separation is typically achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net

Commonly employed CSPs for the separation of amines and ketones include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptides (e.g., teicoplanin and vancomycin). up.ptmdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing selectivity and resolution. researchgate.net For amino compounds, the addition of small amounts of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution. chromatographyonline.com

A sensitive HPLC method for determining aliphatic primary amino alcohol isomers has been developed using pre-column derivatization with o-phthaldialdehyde/mercaptoethanol, followed by fluorescence detection. nih.gov This approach could be adapted for this compound to enhance detection sensitivity.

Table 1: Representative Chiral HPLC Methods for Separation of Related Chiral Amines and Ketones

Analyte TypeChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Primary AminesCyclofructan-based (CF6-P)CO₂/Methanol with TFA/TEA additivesUV/MS chromatographyonline.com
Amino AlcoholsCellulose-based (Chiralcel OJ-3R)Acetonitrile/Ammonium formate (B1220265) bufferFluorescence nih.gov
Wieland-Miescher Ketone Derivativesα₁-acid glycoproteinIsopropanol/Citrate phosphate (B84403) bufferUV researchgate.net
Amino AcidsTeicoplanin-basedMethanol/Ammonium acetate (B1210297) bufferMS mdpi.com

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Applications

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like long-chain amino ketones, derivatization is often necessary to increase their volatility and thermal stability. nih.gov Common derivatization methods include silylation, acylation, or esterification of the amino and keto functional groups. The choice of a suitable capillary column, typically with a nonpolar or medium-polarity stationary phase, is crucial for achieving good separation of the analytes. mdpi.com GC-MS analysis of long-chain aldehydes and ketones from natural sources has been successfully performed, indicating the feasibility of this technique for related compounds. scirp.orgresearchgate.net

Table 2: Typical GC-MS Conditions for the Analysis of Long-Chain Ketones

ParameterConditionReference
ColumnFused silica (B1680970) capillary (e.g., TG-5MS) researchgate.net
Carrier GasHelium researchgate.net
Injection ModeSplitless researchgate.net
Temperature ProgramInitial hold, followed by a ramp to a final temperature (e.g., 60°C to 300°C) researchgate.net
DetectorMass Spectrometer (MS) scirp.orgresearchgate.net

This table provides a general overview of GC conditions used for similar long-chain ketones.

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. researchgate.net SFC is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency than HPLC. chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs are widely used in SFC for the separation of a broad range of chiral compounds, including amines and ketones. nih.gov The addition of a polar co-solvent (modifier), such as methanol, and additives like acids or bases is often required to achieve optimal enantioselectivity. nih.govrsc.org SFC has been successfully applied to the chiral separation of primary amines, demonstrating its potential for the analysis of this compound. chromatographyonline.com

X-ray Crystallography and Computational Chemistry for Conformational and Electronic Insights

Computational Chemistry offers a powerful means to investigate the conformational preferences and electronic properties of molecules in the absence of experimental crystal structures. fiveable.me Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers of this compound. researchgate.netnih.gov Such calculations can predict the most stable conformation in the gas phase or in solution, considering factors like intramolecular hydrogen bonding between the amino and keto groups.

Conformational analysis of related amino ketones has shown that the orientation of substituents can significantly influence the preferred geometry. researchgate.net For this compound, computational studies could elucidate the rotational barriers around the C-C bonds of the octadecane (B175841) chain and the C2-C3 bond, providing insights into its flexibility. Furthermore, these methods can map the electron density distribution, identifying the most electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.

Research Applications and Future Directions for 2s 2 Aminooctadecan 3 One

Utilization as a Chirally Pure Building Block in Complex Molecule Synthesis

The demand for enantiomerically pure compounds in drug discovery and chemical biology is significant, as the chirality of a molecule is often critical for its biological activity and specificity. nih.govnih.govenamine.net (2S)-2-aminooctadecan-3-one, possessing a defined stereocenter at the C2 position, is a valuable chiral building block for the stereocontrolled synthesis of complex molecules. researchgate.net

This compound is nature's universal starting point for the entire family of sphingolipids, a diverse class of bioactive natural products. plantsphingolipid.org This natural pathway provides a blueprint for synthetic chemists. Using 3-ketosphinganine as a starting material, researchers can synthesize a wide array of natural sphingolipids and, more importantly, create novel analogs that are not found in nature. nih.govnih.gov This strategy allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of compounds with enhanced or novel biological activities. researchgate.net

Natural Product ClassBiological Role
Sphinganine (B43673) Immediate reduction product; precursor to ceramides (B1148491). plantsphingolipid.org
Ceramides Core structural lipids; signaling molecules in apoptosis and cell cycle.
Sphingosine (B13886) Key backbone of many complex sphingolipids; signaling molecule.
Sphingosine-1-phosphate Potent signaling lipid involved in cell trafficking, proliferation, and survival.
Gangliosides Complex glycosphingolipids; crucial for cell recognition and neural function.

By modifying the acyl chain length, the head group, or the stereochemistry at different positions, synthetic chemists can generate a multitude of analogs to probe biological functions or develop potential therapeutics. wesleyan.edu

Chemical libraries, which are large collections of structurally related compounds, are essential for high-throughput screening and the discovery of new bioactive molecules. nih.gov The structure of this compound is an ideal scaffold for building such libraries due to its multiple points of diversification.

Potential sites for chemical modification include:

The C2-Amino Group: Can be acylated, alkylated, or used in other nitrogen-based chemistries to introduce a wide variety of functional groups.

The C3-Ketone: Can be reduced to an alcohol (as in nature) with different stereochemistries or used in reactions like reductive amination to introduce further diversity.

The Alkyl Chain: The length and saturation of the C18 chain can be varied, or functional groups can be introduced along the chain.

By systematically applying a range of chemical reactions at these positions, a large and diverse library of 3-ketosphinganine analogs can be constructed. nih.gov This library could then be screened against various biological targets, such as enzymes, receptors, or whole cells, to identify compounds with novel activities for use as research tools or starting points for drug discovery.

Application in In Vitro Model Systems for Studying Lipid Metabolism and Cellular Function

In vitro cell culture systems are indispensable for dissecting complex biological processes at the molecular level. nih.gov this compound has been used directly in such models to probe the intricacies of sphingolipid metabolism and its impact on cellular behavior.

One notable study investigated the effects of exogenously applied 3-ketosphinganine (KSa) and its deuterated analog (d2KSa) on various cancer cell lines, including HGC27, T98G, and U87MG. rsc.org The key findings from this research are summarized below.

FindingObservationImplication
Metabolic Fate Exogenous KSa was metabolized to produce high levels of dihydrosphingolipids, such as dihydroceramide (B1258172). rsc.orgDemonstrates that exogenous KSa is taken up by cells and actively processed through the de novo sphingolipid pathway.
Cellular Process Treatment with KSa induced autophagy in the cancer cells. rsc.orgLinks the accumulation of early sphingolipid precursors to the activation of a critical cellular stress response pathway.
Cytotoxicity KSa was shown to be cytotoxic to HGC27 cancer cells. rsc.orgSuggests that disrupting the normal flux of the sphingolipid pathway by introducing excess precursor can be detrimental to cell viability.

Furthermore, the enzyme that produces 3-ketosphinganine, 3-ketosphinganine synthase (an alternative name for serine palmitoyltransferase), has been studied in cultured rat cerebellar granule cells. nih.gov This research showed that the enzyme's activity changes during neuronal differentiation and aging, highlighting the importance of 3-ketosphinganine synthesis in neuronal development. nih.gov

Additionally, inhibitors of serine palmitoyltransferase, such as the compound L-cycloserine, are frequently used in in vitro systems. caymanchem.com By blocking the production of this compound, these inhibitors allow researchers to study the consequences of depleting the entire downstream sphingolipid pool, providing further insight into the critical role this metabolic pathway plays in cellular function. nih.govresearchgate.neted.ac.uk These studies collectively underscore the value of using this compound and modulators of its synthesis to understand lipid metabolism and its connection to cell fate. nih.gov

Cell Culture Models for Metabolic Pathway Tracing and Perturbation Studies

Cell culture systems are indispensable tools for investigating the dynamics of sphingolipid metabolism. The study of this compound in these models primarily involves two approaches: metabolic pathway tracing using stable isotopes and perturbation studies that disrupt the normal metabolic flow to observe the consequences.

Metabolic Pathway Tracing: Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. nih.govkuleuven.be In the context of sphingolipid synthesis, cell cultures are supplied with precursors labeled with stable isotopes, such as ¹³C or ¹⁵N. For instance, by using [U-¹³C]-L-serine, researchers can track the incorporation of carbon atoms into this compound and its subsequent conversion into downstream sphingolipids like sphinganine, dihydroceramide, and ceramide. nih.gov This methodology allows for the precise quantification of metabolic flux through the de novo pathway under various physiological or pathological conditions. mdpi.com

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for detecting and quantifying these labeled intermediates. nih.govnih.gov Such studies have been instrumental in understanding how different cell types, from yeast to mammalian cancer cells, regulate sphingolipid synthesis in response to stimuli or genetic alterations. rsc.org

Perturbation Studies: Perturbation studies aim to understand the function of a metabolic pathway by intentionally disrupting it. Because this compound is an unstable intermediate, these studies often involve manipulating the enzymes that produce or consume it—SPT and KDSR. By inhibiting these enzymes or using cell lines with genetic modifications in the corresponding genes, researchers can induce the accumulation or depletion of specific sphingolipid precursors and study the cellular effects. For example, inhibiting KDSR can lead to an accumulation of upstream intermediates, providing insights into their potential bioactivity.

One study demonstrated that the direct addition of 3-ketosphinganine to cancer cell cultures led to the accumulation of dihydroshingolipids and induced autophagy, a cellular self-degradation process. rsc.org This suggests that even transient intermediates, when present at abnormal levels, can have significant biological effects. These perturbation experiments are crucial for elucidating the roles of specific sphingolipids in processes like apoptosis and cell cycle arrest, and for identifying potential therapeutic targets within the pathway. rsc.orgnih.gov

Table 1: Effects of Sphingolipid Pathway Perturbation in Cell Culture Models
Perturbation MethodCell ModelKey FindingObserved Cellular Effect
Addition of exogenous 3-ketosphinganineHuman cancer cells (e.g., HeLa)Accumulation of dihydroceramide and dihydrosphingomyelin. rsc.orgInduction of autophagy. rsc.org
Inhibition of Serine Palmitoyltransferase (SPT)Various mammalian cell linesDepletion of all de novo sphingolipids.Inhibition of cell proliferation, induction of apoptosis.
Genetic knockout of 3-Ketodihydrosphingosine Reductase (KDSR)Yeast (S. cerevisiae)Accumulation of 3-ketosphinganine.Growth defects, altered membrane composition.

Recombinant Enzyme Assays for Biochemical Characterization

To understand the regulation of this compound levels, it is essential to characterize the enzymes responsible for its synthesis and conversion: serine palmitoyltransferase (SPT) and 3-ketodihydrosphingosine reductase (KDSR). Recombinant enzyme assays provide a controlled, cell-free environment to study the kinetics, substrate specificity, and inhibition of these individual enzymes. nih.govnih.gov

Serine Palmitoyltransferase (SPT) Assays: SPT catalyzes the rate-limiting step in sphingolipid biosynthesis, the formation of this compound. nih.govnih.gov Assays for SPT activity typically utilize recombinant forms of the enzyme expressed in systems like wheat germ, E. coli, or insect cells. abcam.com The activity is measured by monitoring the production of 3-ketosphinganine. A common method involves using radiolabeled [¹⁴C]-L-serine as a substrate and quantifying the resulting radiolabeled product after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.net Non-radioactive HPLC-based methods have also been developed, offering higher sensitivity. nih.gov These assays are critical for screening potential SPT inhibitors and for studying mutations in SPT that are linked to diseases like hereditary sensory and autonomic neuropathy type I (HSAN1). abcam.com

3-Ketodihydrosphingosine Reductase (KDSR) Assays: KDSR catalyzes the NADPH-dependent reduction of this compound to sphinganine. nih.govwikipedia.org Recombinant human KDSR protein can be produced in expression systems like E. coli for use in biochemical assays. abbexa.com Enzyme activity can be determined by providing recombinant KDSR with its substrate, this compound, and the cofactor NADPH, and then measuring the production of sphinganine using LC-MS. nih.gov Alternatively, the consumption of NADPH can be monitored spectrophotometrically. These assays have been crucial for confirming the function of the KDSR gene, identifying its role in bacterial sphingolipid synthesis, and understanding the impact of KDSR mutations in human diseases. nih.govgenecards.org

Table 2: Biochemical Parameters of Enzymes Metabolizing this compound
EnzymeSubstratesProductCofactorTypical Assay Method
Serine Palmitoyltransferase (SPT)L-serine, Palmitoyl-CoA nih.govThis compound nih.govPyridoxal 5'-phosphate (PLP) researchgate.netHPLC or TLC with radiolabeled L-serine nih.gov
3-Ketodihydrosphingosine Reductase (KDSR)This compound nih.govSphinganine nih.govNADPH reactome.orgLC-MS to detect sphinganine product nih.gov

Emerging Research Areas and Unexplored Scientific Potential

While the central role of this compound as a metabolic intermediate is well-established, its broader biological significance and the implications of its regulation are still emerging. Future research is poised to explore several exciting avenues.

Role in Cardiometabolic Diseases: Dysregulation of sphingolipid metabolism is increasingly linked to cardiometabolic diseases, including atherosclerosis, insulin (B600854) resistance, and diabetes. mdpi.com While much of the focus has been on downstream metabolites like ceramide and sphingosine-1-phosphate, the initial steps of the pathway are gaining attention. Future studies will likely investigate how factors associated with metabolic syndrome, such as excess fatty acids or inflammatory signals, impact the activity of SPT and KDSR. This could alter the flux through the pathway and the levels of bioactive sphingolipids, potentially positioning the enzymes controlling this compound levels as therapeutic targets for these conditions. mdpi.com

Involvement in Host-Microbe Interactions: Recent discoveries have shown that certain bacteria in the human gut, particularly from the Bacteroidetes phylum, can synthesize sphingolipids. nih.gov The bacterial sphingolipid synthesis pathway also proceeds through a 3-ketosphinganine intermediate, and the responsible bacterial KDSR enzyme has recently been identified. nih.gov This opens up a new field of research into how microbial sphingolipids influence host physiology, including immune modulation and metabolic regulation. Understanding the regulation of bacterial this compound metabolism could provide novel strategies for manipulating the gut microbiome to improve host health.

Development of Advanced Research Tools: The inherent instability and low abundance of this compound have made it difficult to study directly within cells. An emerging area is the development of advanced chemical probes to overcome these challenges. For example, "trifunctional" lipid analogs are being designed that include modifications for tracking (e.g., an alkyne for click chemistry), protein cross-linking (e.g., a diazirine), and controlled activation (e.g., a photocage). biorxiv.orgresearchgate.net The synthesis of a trifunctional sphinganine probe has already been reported, and similar tools for its precursor, this compound, could revolutionize the ability to visualize its subcellular localization, trace its metabolic fate in real-time, and identify its transient protein-lipid interactions within a living cell. biorxiv.org These tools will be critical for uncovering previously unknown functions and regulatory mechanisms related to this key metabolic intermediate.

Conclusion and Research Outlook on 2s 2 Aminooctadecan 3 One

Synthesis of Key Research Findings and Methodological Advances

Research into (2S)-2-aminooctadecan-3-one is intrinsically linked to the broader field of sphingolipid biology. The primary research finding is the definitive establishment of this compound as the first committed intermediate in sphingolipid biosynthesis. It is formed through the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). mdpi.com This foundational step is the gateway to producing canonical sphingoid bases like sphinganine (B43673), and subsequently, complex sphingolipids such as ceramides (B1148491) and sphingomyelins. mdpi.com

Methodological advances have been crucial in elucidating the role of this compound. Key developments include:

Chemical Synthesis: Stereoselective synthetic routes have been developed to produce various sphingoid bases and their intermediates. mdpi.com These methods often employ chiral starting materials and advanced organic chemistry techniques, such as the use of Weinreb amides and diastereoselective reductions, to achieve the desired stereochemistry. mdpi.comnih.govacs.org While direct synthesis of the unstable this compound is challenging, the synthesis of its more stable reduced form, sphinganine ((2S,3R)-2-aminooctadecan-3-ol), is well-established. nih.govacs.orgchemrxiv.org

Analytical Techniques: The advent and refinement of mass spectrometry (MS) coupled with liquid chromatography (LC) have revolutionized the study of sphingolipids. numberanalytics.com These "sphingolipidomics" platforms enable the sensitive and specific detection and quantification of dozens of lipid species, including the transient this compound, from complex biological samples. numberanalytics.com

Molecular Biology: The identification and characterization of the genes encoding for SPT and 3-ketosphinganine reductase (the enzyme that reduces this compound to sphinganine) have allowed for genetic manipulation in model organisms, providing deeper insights into the regulation and function of this pathway. mdpi.comnih.gov

A summary of key research findings is presented in the table below.

Table 1: Key Research Findings on this compound
Research Area Key Finding Methodological Advance Reference(s)
Biosynthesis Identified as the first committed intermediate in de novo sphingolipid synthesis, formed by the enzyme serine palmitoyltransferase (SPT). Use of radiolabeled precursors (L-serine, palmitoyl-CoA); characterization of SPT enzyme activity. mdpi.comnih.gov
Metabolism Rapidly reduced to sphinganine by 3-ketosphinganine reductase (3-KDHR), indicating a tightly controlled metabolic flux. Development of enzyme assays for 3-KDHR; genetic knockout models. mdpi.comnih.gov
Chemical Synthesis Development of stereoselective routes to access sphingoid bases, providing standards and tools for biological study. Asymmetric synthesis from chiral precursors; Grignard reactions; diastereoselective reductions. mdpi.comnih.govacs.orgpreprints.org
Analysis Enabled detection and quantification in complex biological matrices, revealing its transient nature. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based lipidomics. numberanalytics.com

Identification of Remaining Knowledge Gaps and Unanswered Questions

Despite significant progress, several knowledge gaps and unanswered questions remain regarding this compound and its place in sphingolipid metabolism.

Direct Biological Activity: It is widely considered a transient metabolic intermediate. However, whether this compound itself possesses any direct signaling roles or biological functions remains an open and intriguing question. Its inherent reactivity as a ketone could potentially allow it to form Schiff bases with proteins, but this has not been demonstrated in vivo.

Regulation of Synthesis and Reduction: While the enzymes SPT and 3-KDHR are known, the precise mechanisms that regulate their activity and expression to control the flux of this compound are not fully understood. How cellular conditions, stress, or disease states impact the transient pool of this intermediate is an area of active investigation.

Role in Atypical Sphingolipid Metabolism: SPT can sometimes utilize substrates other than L-serine, such as alanine, leading to the formation of atypical or "deoxy" sphingolipids. nih.gov The complete metabolic pathways for these non-canonical lipids are still being uncovered, and the role and fate of the corresponding keto-intermediates are elusive. mdpi.comnih.gov

Analytical and Structural Challenges: The structural complexity and vast number of species within the sphingolipidome present a major analytical challenge. numberanalytics.com A lack of commercially available chemical standards for many intermediates, including this compound, hinders absolute quantification and the development of robust analytical methods. numberanalytics.com Furthermore, computational approaches to predict the behavior of such molecules are still in early stages of development. researchgate.net

The table below summarizes the primary areas where knowledge is currently lacking.

Table 2: Identified Knowledge Gaps in this compound Research
Knowledge Gap Key Unanswered Question(s) Implication Reference(s)
Intrinsic Function Does this compound have any biological activity beyond being a precursor? Could reveal novel signaling pathways or functions for this class of molecules.
Metabolic Regulation How is the activity of SPT and 3-KDHR coordinately regulated to maintain cellular homeostasis? Understanding this regulation is key to understanding diseases of sphingolipid metabolism. mdpi.comnih.gov
Atypical Pathways What is the metabolic fate of keto-intermediates formed from alternative SPT substrates like L-alanine? Could identify novel bioactive lipids and their roles in pathology, such as diabetic neuropathy. nih.gov
Technical Limitations How can we achieve absolute quantification and comprehensive profiling of all related sphingolipid intermediates? Lack of standards and complex data analysis limit a full understanding of the sphingolipidome. numberanalytics.com

Future Trajectories and Collaborative Opportunities in this compound Research

The future of research on this compound will likely be driven by technological innovation and interdisciplinary collaboration. The overarching goal is to move from a static picture of its role as an intermediate to a dynamic understanding of its regulation and impact on the entire sphingolipid network in health and disease.

Future Research Trajectories:

Advanced Analytical Probes: Development of novel chemical probes and advanced mass spectrometry techniques to trap, stabilize, and precisely quantify the transient this compound pool in situ.

Systems Biology Approaches: Integrating sphingolipidomics data with proteomics, transcriptomics, and metabolomics to build comprehensive models of how the flux through this compound is regulated and how it impacts other cellular networks.

Probing Atypical Pathways: Using advanced analytical tools to systematically investigate the formation and fate of non-canonical keto-intermediates in various disease models, which could lead to the discovery of novel disease biomarkers. nih.gov

Therapeutic Targeting: Investigating the enzymes SPT and 3-KDHR as potential therapeutic targets. Modulating the levels of this compound and its downstream products could be a strategy for diseases characterized by aberrant sphingolipid metabolism. grantome.com

Collaborative Opportunities: The complexity of sphingolipid research necessitates a highly collaborative approach. grantome.com The study of a single molecule like this compound requires a convergence of expertise:

Organic Chemists to synthesize the molecule and its analogs, as well as stable isotope-labeled standards for quantification. mdpi.compreprints.org

Analytical Chemists to develop and refine the sophisticated mass spectrometry methods needed for its detection. numberanalytics.com

Biochemists and Molecular Biologists to study the enzymes that produce and consume it and to delineate the regulatory pathways. grantome.com

Cell Biologists and Clinicians to investigate its role in cellular processes and its relevance to human diseases. numberanalytics.comgrantome.com

Organizations such as the Sphingolipid Club and the Sphingolipid Biology Network are vital hubs for fostering these interactions. sphingolipidclub.comsphingolipidbiology.com They provide platforms for sharing ideas, promoting multidisciplinary research, and supporting the next generation of scientists through meetings, workshops, and online forums. sphingolipidclub.comsphingolipidbiology.comfebs.org Such collaborative efforts are indispensable for bridging the existing knowledge gaps and fully unlocking the secrets of sphingolipid biology, starting with foundational molecules like this compound.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-aminooctadecan-3-one, and how do reaction conditions influence stereochemical purity?

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolysis byproducts (e.g., octadecan-3-one or free amine) .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved in mechanistic studies?

  • Methodological Answer :
  • Dose-Response Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct effects from off-target interactions.
  • Metabolite Profiling : Employ HR-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to evaluate reproducibility across biological replicates .

Q. What experimental strategies can elucidate the role of the C3-ketone group in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at C3 (e.g., reduction to alcohol or substitution with ester groups). Test against target enzymes (e.g., kinases) using fluorescence-based activity assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess hydrogen-bonding interactions between the ketone and active-site residues .

Q. How can researchers design robust in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :
  • Pharmacokinetic (PK) Profiling : Administer via IV/PO routes in rodent models. Collect plasma samples at 0, 1, 3, 6, 12, and 24 h. Quantify using LC-MS/MS with deuterated internal standards. Calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Tissue Distribution : Use whole-body autoradiography or qPCR to track compound accumulation in target organs (e.g., liver, brain) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer :
  • Fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values.
  • Use nonlinear regression (GraphPad Prism) with 95% confidence intervals.
  • Address outliers via Grubbs’ test and repeat experiments if >2 SD from mean .

Q. How should researchers address variability in chiral purity across synthetic batches?

  • Methodological Answer :
  • Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring.
  • Apply multivariate analysis (PLS regression) to correlate reaction parameters (e.g., pH, agitation rate) with EE .

Ethical and Reproducibility Considerations

Q. What measures ensure compliance with open-data standards while protecting proprietary research?

  • Methodological Answer :
  • Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) under embargo periods.
  • Use anonymized datasets for peer review, retaining proprietary synthesis details in secure lab notebooks .

Q. How can researchers validate findings when independent replication is logistically challenging?

  • Methodological Answer :
  • Publish detailed supplementary materials (e.g., step-by-step synthesis videos, raw chromatograms).
  • Collaborate with third-party labs for interlaboratory validation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.